Ethyl isothiocyanate

Catalog No.
S601052
CAS No.
542-85-8
M.F
C3H5NS
M. Wt
87.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isothiocyanate

CAS Number

542-85-8

Product Name

Ethyl isothiocyanate

IUPAC Name

isothiocyanatoethane

Molecular Formula

C3H5NS

Molecular Weight

87.15 g/mol

InChI

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3

InChI Key

HBNYJWAFDZLWRS-UHFFFAOYSA-N

SMILES

CCN=C=S

solubility

Very slightly soluble in water; freely soluble in ether
Soluble (in ethanol)

Synonyms

ethyl isothiocyanate, ethylisothiocyanate

Canonical SMILES

CCN=C=S

The exact mass of the compound Ethyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; freely soluble in ethersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84212. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl isothiocyanate (EITC) is a low-molecular-weight, fully saturated aliphatic isothiocyanate widely procured as a foundational building block for the synthesis of N-ethyl thioureas, aminothiazoles, and specialized heterocycles. Unlike its lower homologue, methyl isothiocyanate, EITC is a stable, clear liquid at standard ambient temperatures (melting point -6 °C, boiling point 130–132 °C), which significantly streamlines volumetric dispensing and reactor feeding in industrial and laboratory settings . Its primary value lies in its ability to efficiently transfer a small, sterically unhindered ethyl group via highly chemoselective nucleophilic addition reactions with amines and thiols, making it an indispensable reagent in pharmaceutical development, agrochemical synthesis, and materials science .

Substituting ethyl isothiocyanate with closely related analogs fundamentally alters both process safety and downstream product viability. Methyl isothiocyanate (MITC) is a highly toxic, low-melting solid (mp 30–34 °C) that functions as a potent soil fumigant; its use introduces severe volatility hazards and requires specialized handling protocols that EITC avoids . Conversely, substituting with allyl isothiocyanate (AITC) introduces a reactive terminal alkene that is prone to unwanted cross-reactivity, oxidation, or polymerization during subsequent catalytic steps [1]. Phenyl isothiocyanate (PITC) is entirely unsuitable as a generic replacement, as its bulky aromatic ring drastically shifts the steric and electronic profile of the resulting thiourea, often destroying the intended structure-activity relationship in bioactive molecule design [2].

Thermal Phase Stability and Volumetric Processability

For bulk procurement and continuous flow applications, the physical state of the reagent at room temperature is critical. Ethyl isothiocyanate remains a stable liquid down to -6 °C and boils at 130–132 °C, allowing for standard pump-driven volumetric dispensing without heated lines . In stark contrast, methyl isothiocyanate (MITC) has a melting point of 30–34 °C and a lower boiling point of 117–118 °C, meaning it often transitions between a solid and a highly volatile, toxic vapor under standard laboratory conditions . This phase instability makes MITC significantly more hazardous and difficult to meter accurately compared to EITC.

Evidence DimensionMelting point and phase stability at 20–25 °C
Target Compound DataEITC is a stable liquid (mp -6 °C, bp 130–132 °C)
Comparator Or BaselineMITC is a low-melting solid / highly volatile liquid (mp 30–34 °C, bp 117–118 °C)
Quantified DifferenceEITC provides a 36 °C lower melting point and 13 °C higher boiling point, ensuring a stable liquid phase at standard room temperature.
ConditionsStandard ambient temperature and pressure (SATP) handling and volumetric dispensing.

Procuring EITC eliminates the need for heated transfer lines and specialized vapor-containment systems required when handling the phase-unstable MITC.

Chemoselectivity in Multi-Step Heterocycle Synthesis

When synthesizing complex N-alkylated heterocycles, the inertness of the alkyl side chain is paramount to prevent yield loss. Ethyl isothiocyanate features a fully saturated ethyl group that remains unreactive under a wide range of oxidative, reductive, and transition-metal-catalyzed conditions [1]. When allyl isothiocyanate (AITC) is used as an alternative, the terminal double bond frequently undergoes competitive side reactions, such as epoxidation or cross-metathesis, significantly reducing the yield of the target thiourea or thiazole [2]. EITC ensures that reactivity is strictly confined to the electrophilic isothiocyanate carbon.

Evidence DimensionSide-chain chemical inertness during downstream functionalization
Target Compound DataEITC provides a fully saturated, inert ethyl side chain
Comparator Or BaselineAITC contains a reactive terminal alkene susceptible to side reactions
Quantified DifferenceEITC prevents the yield losses and complex purification requirements typically associated with alkene cross-reactivity in multi-step syntheses.
ConditionsDownstream catalytic or oxidative environments post-thiourea formation.

EITC is the necessary choice when the synthetic route involves subsequent steps that would otherwise degrade or react with an unsaturated side chain.

Steric Optimization in Bioactive Scaffold Design

In the development of targeted therapeutics, such as tyrosinase inhibitors or tubulin polymerization inhibitors, the steric bulk of the N-substituent directly dictates receptor binding affinity. Ethyl isothiocyanate is utilized to install a minimal, flexible aliphatic group that can easily navigate narrow binding pockets [1]. Studies comparing aliphatic and aromatic isothiocyanates demonstrate that substituting EITC with phenyl isothiocyanate (PITC) introduces rigid steric bulk that can completely deactivate the molecule by preventing proper alignment within the target protein's active site [2].

Evidence DimensionSteric footprint and receptor pocket compatibility
Target Compound DataEITC installs a small, flexible aliphatic substituent
Comparator Or BaselinePITC installs a bulky, rigid aromatic substituent
Quantified DifferenceEITC enables access to narrow binding domains that are sterically blocked by the larger van der Waals radius of the PITC phenyl ring.
ConditionsStructure-activity relationship (SAR) optimization in drug discovery.

For medicinal chemistry procurement, EITC is essential for synthesizing low-steric-hindrance analogs where aromatic or bulky aliphatic groups fail to exhibit biological activity.

Industrial Scale-Up of N-Ethyl Thiourea Derivatives

Because EITC remains a stable, easily pumpable liquid at room temperature (unlike the solid/volatile MITC), it is the preferred reagent for the continuous-flow or large-batch synthesis of N-ethyl thioureas. This physical stability ensures accurate stoichiometric feeding and minimizes the severe inhalation risks associated with fumigant-grade methyl analogs .

Synthesis of Chemically Robust Aminothiazoles

In multi-step syntheses where the resulting heterocycle must undergo further transition-metal-catalyzed cross-coupling or oxidation, EITC is selected over allyl isothiocyanate. The fully saturated ethyl group guarantees that no competitive side reactions occur at the substituent chain, preserving high overall yields and simplifying purification [1].

Structure-Activity Relationship (SAR) Library Generation

For medicinal chemists optimizing the binding affinity of small-molecule inhibitors, EITC provides a critical low-steric-hindrance building block. It allows for the systematic evaluation of small aliphatic N-substituents in target pockets where bulky aromatic groups (derived from PITC) or highly reactive groups would cause steric clashes or off-target toxicity [2].

Physical Description

Liquid
Colourless liquid; Sharp mustard-like aroma

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

87.01427034 g/mol

Monoisotopic Mass

87.01427034 g/mol

Boiling Point

131.5 °C

Heavy Atom Count

5

Density

0.997-1.004

LogP

1.47 (LogP)
1.47

Melting Point

-5.9 °C

UNII

3284MJ2T8P

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (94.55%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (98.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (89.09%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (96.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (10.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (12.73%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (83.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (89.09%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H400 (94.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

11.42 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

542-85-8

Wikipedia

Ethyl isothiocyanate

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethane, isothiocyanato-: ACTIVE

Dates

Last modified: 08-15-2023

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